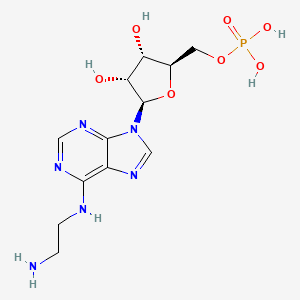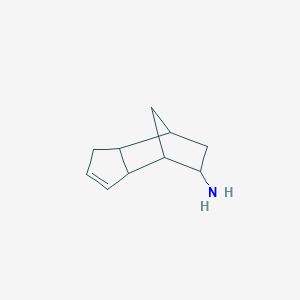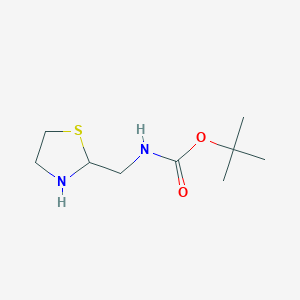
((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction can occur under both acidic and alkaline conditions.
Oxidation: Common oxidizing agents can convert the compound into different oxidation states.
Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.
Major Products Formed
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation: Oxidized forms of adenosine monophosphate.
Substitution: Substituted nucleotides depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Adenylic acid, N-(2-aminoethyl)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide behavior and reactions.
Biology: Plays a role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential in boosting immune activity and as a dietary supplement.
Industry: Utilized in the production of various biochemical products and as a research reagent.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Energy Transfer: It is involved in the conversion of adenosine diphosphate to adenosine triphosphate, which is crucial for cellular energy.
Immune Function: Enhances T-cell maturation and function, and boosts natural killer cell activity.
Signal Transduction: Participates in various signaling pathways within the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Uniqueness
5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .
Propriétés
Numéro CAS |
60915-31-3 |
|---|---|
Formule moléculaire |
C12H19N6O7P |
Poids moléculaire |
390.29 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
IIZMDTIWCCOWFX-WOUKDFQISA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)

![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)

![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)





![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)
